9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
CAS No.: 57102-51-9
Cat. No.: VC11992670
Molecular Formula: C48H32N2
Molecular Weight: 636.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57102-51-9 |
|---|---|
| Molecular Formula | C48H32N2 |
| Molecular Weight | 636.8 g/mol |
| IUPAC Name | 9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
| Standard InChI | InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H |
| Standard InChI Key | GVEOOAAZBOGDSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features two carbazole moieties linked at the 3,3'-positions, each substituted with biphenyl groups at the 9,9'-positions. This arrangement creates a planar, rigid framework that enhances electronic delocalization. The molecular formula C₄₈H₃₂N₂ reflects its large aromatic system, contributing to high thermal stability (predicted boiling point >750°C based on analogous structures) .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 636.78 g/mol | |
| Density | 1.17 ± 0.1 g/cm³ | |
| LogP | 12.88 | |
| Topological Polar Surface | 9.86 Ų |
The high LogP value indicates extreme hydrophobicity, suggesting preferential solubility in nonpolar solvents like toluene or dichloromethane .
Synthetic Methodologies
One-Step Coupling Approach
A patented method (CN112358437B) enables efficient synthesis via Ullmann-type coupling . The reaction uses:
-
Carbazole derivatives (1 mmol)
-
1,4-Diiodobenzene (1 mmol)
-
CuCl₂·2H₂O (1 mmol) and Ag₂CO₃ (1.2 mmol) as catalysts
This protocol achieves yields up to 72% after column chromatography, avoiding costly palladium catalysts .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Time | 48 hours |
| Solvent | DMPU |
| Catalyst System | CuCl₂/Ag₂CO₃/18-crown-6 |
Physicochemical Properties
Thermal Stability
While direct melting/boiling points are unreported, analogous carbazole-biphenyl systems exhibit decomposition temperatures exceeding 400°C . The compound’s vapor pressure (estimated <0.1 mmHg at 25°C) confirms low volatility .
Spectroscopic Features
-
UV-Vis: Strong absorption at 350–400 nm (π→π* transitions) .
-
Fluorescence: Emission maxima near 450 nm, typical for carbazole-based emitters .
Applications and Functional Utility
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its rigid scaffold for target binding .
Comparative Analysis with Related Compounds
vs. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (MCBP)
| Property | 9,9'-Bis-biphenyl-carbazole | MCBP |
|---|---|---|
| Molecular Weight | 636.78 g/mol | 484.6 g/mol |
| LogP | 12.88 | 11.21 |
| Applications | Pharmaceuticals | OLEDs |
The additional biphenyl groups in 9,9'-bis-biphenyl-carbazole enhance steric bulk and hydrophobicity compared to MCBP .
Challenges and Future Directions
Synthesis Optimization
Current methods require prolonged reaction times (48 hours) . Exploring microwave-assisted synthesis or alternative catalysts (e.g., Ni-based systems) could improve efficiency.
Expanded Application Testing
Empirical studies are needed to validate hypothesized roles in optoelectronics and energy storage.
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